Arachidonic Acid 1,2,3,4,5-13C

Bioanalysis Lipidomics Method Validation

Arachidonic Acid 1,2,3,4,5-13C (also designated 13C5-AA) is a stable isotope-labeled analog of the omega-6 polyunsaturated fatty acid (PUFA) arachidonic acid (AA; 20:4n-6). In this compound, the five carbon atoms at positions 1 through 5 of the carboxyl-terminal chain are enriched with the heavy, non-radioactive isotope carbon-13 (¹³C).

Molecular Formula C15[13C]5H32O2
Molecular Weight 309.4
Cat. No. B1164188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonic Acid 1,2,3,4,5-13C
SynonymsAA 1,2,3,4,5-13C
Molecular FormulaC15[13C]5H32O2
Molecular Weight309.4
Structural Identifiers
SMILESCCCCC/C=CC/C=CC/C=CC/C=[13CH][13CH2][13CH2][13CH2][13C](O)=O
InChIInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i16+1,17+1,18+1,19+1,20+1
InChIKeyYZXBAPSDXZZRGB-XDDXYDETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arachidonic Acid 1,2,3,4,5-13C: A Five-Carbon 13C-Labeled Internal Standard for Quantitative Eicosanoid and PUFA Research


Arachidonic Acid 1,2,3,4,5-13C (also designated 13C5-AA) is a stable isotope-labeled analog of the omega-6 polyunsaturated fatty acid (PUFA) arachidonic acid (AA; 20:4n-6) . In this compound, the five carbon atoms at positions 1 through 5 of the carboxyl-terminal chain are enriched with the heavy, non-radioactive isotope carbon-13 (¹³C) . With a molecular formula of C₁₅¹³C₅H₃₂O₂ and a monoisotopic mass of approximately 309.26 Da, this isotopologue possesses a +5 Da mass shift relative to the unlabeled endogenous compound . This mass difference enables its primary use as a highly precise internal standard (IS) for the quantification of endogenous arachidonic acid and its metabolites in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . As a precursor to eicosanoids, the labeled compound facilitates the tracing of enzymatic conversion through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, making it an indispensable tool for research in inflammation, cardiovascular disease, and metabolic disorders .

Why Unlabeled and Deuterated Arachidonic Acid Analogs Cannot Be Substituted for Arachidonic Acid 1,2,3,4,5-13C in Quantitative MS Workflows


The selection of an appropriate stable isotope-labeled internal standard (SIL-IS) is not trivial; substitution with a different isotopologue—such as unlabeled arachidonic acid (d0-AA) or deuterated arachidonic acid (e.g., d8-AA)—introduces significant sources of error in quantitative mass spectrometry. Unlabeled AA cannot be used as an IS because it is indistinguishable from the endogenous analyte, rendering analyte-to-IS ratio calculations impossible [1]. While deuterated ISs are available, they exhibit a well-documented chromatographic isotope effect, causing them to elute at a slightly different retention time than the ¹²C analyte [2]. This temporal separation prevents the deuterated IS from effectively compensating for dynamic matrix effects and ion suppression/enhancement phenomena that occur during the LC-MS/MS run, leading to inaccurate quantification [2]. Furthermore, deuterium atoms located at specific positions on the arachidonic acid backbone can induce significant kinetic isotope effects (KIEs) on key metabolic enzymes such as COX-2 and 5-LOX, altering the observed reaction kinetics and confounding metabolic flux studies [3][4]. In contrast, a ¹³C-labeled analog co-elutes with the analyte and, when labeled at sites distant from the primary sites of enzymatic action, exhibits negligible isotope effects, ensuring analytical accuracy and biological fidelity [2][5]. The following quantitative evidence underscores why Arachidonic Acid 1,2,3,4,5-13C is the superior choice.

Arachidonic Acid 1,2,3,4,5-13C: A Head-to-Head Quantitative Evidence Guide for Scientific Procurement


Evidence #1: Superior Co-Elution and Ion Suppression Correction Compared to Deuterated Internal Standards

In reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterium-labeled internal standards (e.g., d8-AA) elute measurably earlier than their non-deuterated analytes, compromising their ability to correct for ion suppression or enhancement. This phenomenon is a direct result of the difference in physicochemical properties between hydrogen and deuterium [1]. In contrast, ¹³C-labeled internal standards, such as Arachidonic Acid 1,2,3,4,5-13C, exhibit virtually identical physicochemical properties to their ¹²C counterparts and therefore co-elute perfectly with the endogenous analyte. This co-elution ensures that any matrix-induced ion suppression or enhancement affects both the analyte and the IS identically, enabling accurate and precise quantification [1].

Bioanalysis Lipidomics Method Validation Mass Spectrometry

Evidence #2: High Isotopic Purity Outperforms Deuterated AA Analogs Synthesized by Direct Deuteration

A direct comparison of isotopologue synthesis reveals a stark difference in achievable purity. Methyl [1-¹³C]arachidonate, a compound with a similar labeling strategy, is routinely synthesized with an isotopic purity of 99% [1]. In stark contrast, methyl d₈-arachidonate, a common deuterated alternative, was reported to have an isotopic purity of only 56% when prepared by standard methods. Even an improved direct deuteration of 5,8,11,14-eicosatetraynoic acid yielded a d₈-arachidonic acid sample with a purity of just 86% [1]. This lower isotopic purity in deuterated standards introduces a significant 'isotopic impurity' signal at the mass-to-charge ratio (m/z) of the unlabeled analyte, which directly contributes to analytical bias and reduced assay sensitivity [1].

Stable Isotope Synthesis Analytical Standards Mass Spectrometry Quality Control

Evidence #3: Strategic Labeling Prevents Enzyme Kinetic Isotope Effects Observed with Deuterated AA

Deuterium labeling at specific positions on the arachidonic acid backbone can dramatically alter enzyme kinetics, a phenomenon known as a kinetic isotope effect (KIE). For example, deuteration at the C13 position of AA causes a large KIE (k_H/k_D) and abolishes substrate inhibition in the lipoxygenase reaction, fundamentally changing the enzyme's behavior [1]. Similarly, deuteration at the bis-allylic positions (C7, C10, C13) affects the kinetic parameters (K_M, V_max) of human COX-2 and 5-LOX enzymes, making deuterated tracers unsuitable for accurately measuring native enzymatic flux [2]. In contrast, the ¹³C labeling in Arachidonic Acid 1,2,3,4,5-13C is located at the carboxyl-terminal positions 1-5. This region is distant from the bis-allylic sites of enzymatic oxidation (e.g., C7, C10, C13) and the ω-carbon (C20) targeted by CYP4 ω-hydroxylases. A study using 1,2,3,4,5-¹³C₅-AA as a substrate for human CYP4F enzymes confirmed that this labeling pattern does not interfere with the ω-hydroxylation reaction, enabling the accurate determination of intrinsic clearance (V_max/K_m) values for CYP4A11 (0.02 µL/min/pmol), CYP4F2 (0.9 µL/min/pmol), and CYP4F3B (10.1 µL/min/pmol) without bias [3].

Enzymology Metabolic Tracing Lipoxygenase Cyclooxygenase Cytochrome P450

Evidence #4: Validated Use for Minimizing Interference from Endogenous Arachidonic Acid in CYP4 Enzyme Assays

In the development of enzyme inhibition assays, endogenous substrate can cause significant background noise and reduce assay sensitivity. To overcome this, a novel CYP4F inhibition assay was established using pooled human kidney microsomes (HKMs) and human recombinant CYP4 enzymes. The assay specifically utilized 1,2,3,4,5-¹³C AA (¹³C₅-AA) as the substrate to minimize interference from endogenous, unlabeled arachidonic acid present in the microsomal preparations [1]. The use of ¹³C₅-AA allowed for the unambiguous detection and quantification of the ¹³C-labeled metabolite 20-HETE, enabling the precise determination of intrinsic clearance (V_max/K_m) values and the identification of a selective CYP4F inhibitor, rubiarbonone C (IC₅₀ = 4.2 µM for both CYP4F2 and CYP4F3B) [1]. This validated methodology is not feasible with unlabeled AA, which would be indistinguishable from the endogenous substrate pool.

Enzyme Inhibition Drug Discovery CYP450 20-HETE Method Development

High-Impact Application Scenarios for Arachidonic Acid 1,2,3,4,5-13C Derived from Validated Quantitative Evidence


Scenario 1: Validated LC-MS/MS Method Development for Endogenous Eicosanoid Quantification in Clinical Bioanalysis

In clinical research and bioanalysis, the quantification of AA and its metabolites in human plasma or serum is essential for studying inflammatory and cardiovascular diseases. The use of Arachidonic Acid 1,2,3,4,5-13C as a ¹³C-labeled internal standard is critical for this application. As demonstrated, ¹³C-labeled ISs co-elute perfectly with their ¹²C analytes, providing superior correction for matrix effects and ion suppression compared to deuterated ISs [1]. Its high isotopic purity (≥95%) further ensures minimal background interference at the analyte's m/z, leading to more accurate and sensitive measurements of low-abundance eicosanoids . These properties are essential for developing robust, validated LC-MS/MS methods that meet the rigorous standards required for clinical trials and diagnostic research.

Scenario 2: Interference-Free CYP450 Enzyme Activity and Inhibition Assays in Drug Discovery

The cytochrome P450 (CYP) family of enzymes, particularly CYP4A and CYP4F, are major metabolizers of AA to 20-HETE, a potent vasoactive lipid. During drug discovery, it is critical to screen for compounds that may inhibit these enzymes. Using unlabeled AA as a substrate in microsomal assays leads to high background from endogenous AA, obscuring the true enzyme activity. The use of 1,2,3,4,5-¹³C-AA directly solves this problem by creating a unique, traceable substrate, as validated in a study that used it to screen for selective CYP4F inhibitors in human kidney microsomes [2]. This approach enabled the unambiguous quantification of the ¹³C-labeled product, 20-HETE, leading to the discovery of a novel and selective inhibitor [2]. This scenario highlights the compound's unique value in high-fidelity in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and drug-drug interaction studies.

Scenario 3: Accurate Metabolic Flux and PUFA Incorporation Studies in Cell Biology

Understanding the dynamic incorporation of arachidonic acid into cellular phospholipids (the Lands Cycle) is key to investigating metabolic syndrome and inflammatory responses. Using a labeled tracer is essential, but the choice of label is critical. ¹³C₅-AA is ideal because its labeling is at the carboxyl end, distant from the sites of metabolic oxidation. This strategic placement ensures the tracer behaves identically to native AA and exhibits no kinetic isotope effect on enzymes like COX and LOX, unlike deuterated tracers [3][4]. A study treating Jurkat cells with ¹³C₅-PUFAs confirmed its effective incorporation into lipid species, validating its use for tracing metabolic pathways by LC-MS [5]. This makes it a superior, biologically faithful tool for quantitative fluxomics and lipidomics, providing an accurate picture of cellular PUFA metabolism and its dysregulation in disease.

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